molecular formula C18H14ClNO B5794234 2-chloro-4-methyl-N-2-naphthylbenzamide

2-chloro-4-methyl-N-2-naphthylbenzamide

Cat. No. B5794234
M. Wt: 295.8 g/mol
InChI Key: ROSINKZKEJTASF-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-2-naphthylbenzamide (CMN) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. CMN has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of 2-chloro-4-methyl-N-2-naphthylbenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-chloro-4-methyl-N-2-naphthylbenzamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-2-naphthylbenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of protein-protein interactions. It has also been shown to affect membrane transport and to have anti-inflammatory properties. 2-chloro-4-methyl-N-2-naphthylbenzamide has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-4-methyl-N-2-naphthylbenzamide in laboratory experiments is its relatively low cost and ease of synthesis. It is also highly stable and can be stored for extended periods of time without degradation. However, one limitation of 2-chloro-4-methyl-N-2-naphthylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-chloro-4-methyl-N-2-naphthylbenzamide. One area of interest is the development of new synthetic methods for producing 2-chloro-4-methyl-N-2-naphthylbenzamide and related compounds. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-4-methyl-N-2-naphthylbenzamide, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of 2-chloro-4-methyl-N-2-naphthylbenzamide and its effects on various biological processes.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-2-naphthylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-naphthylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with benzoyl chloride to yield 2-chloro-4-methyl-N-2-naphthylbenzamide. The synthesis of 2-chloro-4-methyl-N-2-naphthylbenzamide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-chloro-4-methyl-N-2-naphthylbenzamide has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and membrane transport. It has also been used as a fluorescent probe for imaging cellular structures and as a substrate for the detection of enzyme activity in biological samples.

properties

IUPAC Name

2-chloro-4-methyl-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-12-6-9-16(17(19)10-12)18(21)20-15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSINKZKEJTASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.